Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].
Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].
Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].
Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.
Tetracosanoic acid, also known as lignoceric acid, is a straight-chain saturated fatty acid with the molecular formula C24H48O2. It is categorized as a very long-chain fatty acid, which typically contains at least 22 carbon atoms in its aliphatic tail. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits relatively neutral properties in various chemical environments. Tetracosanoic acid is found in natural sources such as wood tar and various cerebrosides, and it can also be isolated from peanut oil in small quantities (approximately 1.1% to 2.2%) .
Tetracosanoic acid has been identified as a metabolite in humans and various organisms. Its biological roles include:
Tetracosanoic acid can be synthesized through several methods:
Tetracosanoic acid has various applications across different fields:
Studies on the interactions of tetracosanoic acid with biological systems have revealed insights into its role in lipid metabolism and potential toxicology. Research indicates that it may influence cellular signaling pathways and lipid homeostasis. Additionally, investigations into its interactions with proteins involved in lipid transport have been conducted to understand its biological significance better .
Tetracosanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Hexacosanoic Acid | C26H52O2 | Longer chain length; found in beeswax |
Docosanoic Acid | C22H44O2 | Shorter chain; prevalent in coconut oil |
Eicosanoic Acid | C20H40O2 | Shorter chain; common in fish oils |
Tetracosanoic acid is unique due to its specific chain length (24 carbons), which affects its physical properties and biological functions compared to other similar compounds. Its occurrence in specific natural sources like wood tar and certain lipids further emphasizes its distinctiveness within the class of saturated fatty acids .
Irritant